molecular formula C9H7NO4 B092724 2-Nitrocinnamic acid CAS No. 1013-96-3

2-Nitrocinnamic acid

Cat. No. B092724
CAS RN: 1013-96-3
M. Wt: 193.16 g/mol
InChI Key: BBQDLDVSEDAYAA-AATRIKPKSA-N
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Description

2-Nitrocinnamic acid is a compound that is structurally related to cinnamic acid but contains a nitro group on the aromatic ring. It is an important intermediate in organic synthesis and has potential applications in pharmaceuticals. The sodium salt of trans-2-nitrocinnamic acid forms a one-dimensional coordination polymer, which is based on six-coordinate octahedral NaO6 centers. This structure is stabilized by intra-chain water-carboxylate and water-nitro O—H⋯O hydrogen bonds .

Synthesis Analysis

The synthesis of 2-arylpropenoic acid esters, which are closely related to 2-nitrocinnamic acid, can be achieved using common and less expensive reagents. This methodology is significant as it allows for the efficient total syntheses of compounds like (±)-coerulescine and (±)-horsfiline from the 2-arylpropenoic acid esters obtained . Although the direct synthesis of 2-nitrocinnamic acid itself is not detailed in the provided papers, the synthesis of similar compounds suggests that similar methodologies could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 2-nitrocinnamic acid derivatives has been studied through the analysis of their crystalline forms. For example, the sodium salt of trans-2-nitrocinnamic acid exhibits a one-dimensional coordination polymer structure in its hydrated form . Additionally, the crystal and molecular structures of related compounds, such as 2-amino-4-nitrobenzoic acid and its cocrystals, have been determined, showing the importance of hydrogen bonding in the formation of supramolecular structures .

Chemical Reactions Analysis

The chemical reactivity of 2-nitrocinnamic acid can be inferred from studies on similar nitro-containing aromatic compounds. For instance, 2-chloro-4-nitrobenzoic acid has been shown to form a co-crystal with nicotinamide, indicating that carboxylic acid groups in these compounds can participate in hydrogen bonding with other molecules to form stable co-crystals . This suggests that 2-nitrocinnamic acid could also engage in similar chemical reactions to form co-crystals or other supramolecular architectures.

Physical and Chemical Properties Analysis

The physical properties of 2-nitrocinnamic acid derivatives can be deduced from the study of similar compounds. For example, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide has a higher melting point than either of the pure components, indicating enhanced thermal stability. Molecular modeling calculations support the relative stability of the interactions in the co-crystal over the pure compounds . This implies that 2-nitrocinnamic acid and its derivatives may also exhibit unique physical properties that could be advantageous in pharmaceutical applications.

Scientific Research Applications

  • Precursor for Pharmacophoric Fragments : α-Nitrocinnamic acid esters are promising precursors for β-phenylalanine and its derivatives. These esters, when introduced with pharmacophoric structural fragments like the pyrrole ring, gain significance as the pyrrole ring is a key fragment in many important natural compounds, such as hemoglobin, chlorophyll, and cytochrome. This makes α-nitrocinnamic acid esters valuable in medicinal chemistry (Baichurina et al., 2008).

  • Nickel(II) Mixed Ligand Carboxylate Complexes : 2-Nitrocinnamic acid is used in synthesizing nickel(II) mixed ligand bicarboxylate complexes. These complexes exhibit significant antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Begum et al., 2021).

  • One-Dimensional Hydrogen-Bonded Coordination Polymer : Sodium 2-nitrocinnamate dihydrate forms a one-dimensional coordination polymer, showing the potential for developing novel materials with unique structural and functional properties (Smith & Wermuth, 2009).

  • Zinc(II) Complexes Synthesis : Zinc(II) complexes with 4-nitrocinnamic acid have been synthesized and shown strong binding with DNA, indicating potential applications in biochemistry and molecular biology (Hafeez et al., 2014).

  • Nonlinear Optical Crystal : 3-Nitrocinnamic acid is used in synthesizing crystals with nonlinear optical properties, indicating applications in optical devices and materials science (Alen et al., 2013).

  • Corrosion Inhibition System : Yttrium 4-nitrocinnamate has been studied as a corrosion inhibitor, suggesting its use in protecting materials against corrosion, especially in aqueous chloride solutions (Hiển et al., 2017).

Safety And Hazards

2-Nitrocinnamic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQDLDVSEDAYAA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Nitrocinnamic acid

CAS RN

612-41-9, 1013-96-3
Record name 3-(2-Nitrophenyl)-2-propenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Nitrocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Nitrocinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14018
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Record name o-nitrocinnamic acid
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Record name 3-(2-NITROPHENYL)-2-PROPENOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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